Cas no 2632-14-6 (2-Bromo-1-(4-ethylphenyl)ethanone)

2-Bromo-1-(4-ethylphenyl)ethanone is a versatile organic compound with a bromo substituent at the alpha position of a benzyl ketone. It offers enhanced reactivity due to the electron-withdrawing bromo group, making it suitable for synthetic transformations. The presence of the ethyl group at the para position provides additional substitution potential. This compound is particularly valuable for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
2-Bromo-1-(4-ethylphenyl)ethanone structure
2632-14-6 structure
Product Name:2-Bromo-1-(4-ethylphenyl)ethanone
CAS No:2632-14-6
MF:C10H11BrO
MW:227.097742319107
MDL:MFCD00981997
CID:239875
PubChem ID:12401951
Update Time:2025-08-02

2-Bromo-1-(4-ethylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(4-ethylphenyl)ethanone
    • 2-BROMO-4’ -ETHYLACETOPHENONE
    • Ethanone,2-bromo-1-(4-ethylphenyl)-
    • 1-bromo-2-(4-ethylphenyl)-2-oxoethane
    • 2-bromo-1-(4-ethylphenyl)-1-ethanone
    • 2-bromo-1-(4-ethylphenyl)ethan-1-one
    • 2-Bromo-1-(4-ethylphenyl)-ethanone
    • 2-bromo-4'-ethylacetophenone
    • 4-ethylphenacyl bromide
    • 2-bromo-4-ethylacetophenone
    • MDL: MFCD00981997
    • Inchi: 1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
    • InChI Key: XNYSPDGJBPTDDI-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 225.99900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.82660

2-Bromo-1-(4-ethylphenyl)ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Bromo-1-(4-ethylphenyl)ethanone Pricemore >>

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2-Bromo-1-(4-ethylphenyl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:2632-14-6)2-Bromo-1-(4-ethylphenyl)ethanone
Order Number:A18543
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):152.0
Email:sales@amadischem.com

2-Bromo-1-(4-ethylphenyl)ethanone Related Literature

Additional information on 2-Bromo-1-(4-ethylphenyl)ethanone

Professional Introduction to 2-Bromo-1-(4-ethylphenyl)ethanone (CAS No. 2632-14-6)

2-Bromo-1-(4-ethylphenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 2632-14-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative features a brominated aromatic ring and an ethyl-substituted phenyl group, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a carbonyl group linked to a bromo-substituted benzene ring and an ethylphenyl moiety, offers unique reactivity that has garnered interest in various scientific applications.

The synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone typically involves the bromination of 4-ethylbenzaldehyde followed by condensation or oxidation processes. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks. Additionally, the ethylphenyl group provides a handle for further functionalization, enabling the creation of more intricate derivatives for drug discovery and material science.

In recent years, 2-Bromo-1-(4-ethylphenyl)ethanone has been explored in the development of novel pharmaceutical agents. Its structural motifs are reminiscent of bioactive molecules found in natural products and synthetic drugs. Researchers have leveraged its reactivity to design compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial properties. The bromine substituent, in particular, has been highlighted for its role in modulating biological activity through interactions with specific target proteins or enzymes.

One notable area of research involves the use of 2-Bromo-1-(4-ethylphenyl)ethanone as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes central to many cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the aromatic and aliphatic portions of this compound, scientists aim to develop selective kinase inhibitors that can modulate signaling pathways without off-target effects. Preliminary studies have shown promising results in vitro, suggesting its potential as a scaffold for further medicinal chemistry optimization.

The compound's utility extends beyond pharmaceuticals into materials science. For instance, its ability to undergo polymerization or copolymerization makes it a candidate for developing advanced polymers with tailored properties. These polymers could find applications in coatings, adhesives, or even electronic materials due to their tunable electronic and optical characteristics. The bromine atom also facilitates post-polymerization modifications, allowing for further functionalization to meet specific material requirements.

From a synthetic chemistry perspective, 2-Bromo-1-(4-ethylphenyl)ethanone serves as a valuable building block for constructing more complex molecules. Its compatibility with various reaction conditions and its ability to participate in multiple transformations make it indispensable in laboratory settings. The growing interest in flow chemistry has also highlighted its importance, as continuous flow reactors can efficiently handle its synthesis and subsequent reactions under controlled conditions.

The latest advancements in computational chemistry have further enhanced the understanding of 2-Bromo-1-(4-ethylphenyl)ethanone's reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with biological targets. These insights are crucial for designing derivatives with improved efficacy and reduced toxicity. Additionally, machine learning algorithms have been employed to predict optimal synthetic routes, reducing experimental trial-and-error and accelerating the development pipeline.

In conclusion, 2-Bromo-1-(4-ethylphenyl)ethanone (CAS No. 2632-14-6) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutics or advanced materials. As scientific methodologies continue to evolve, the role of this compound is expected to expand further, driven by innovative synthetic strategies and interdisciplinary collaborations.

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Amadis Chemical Company Limited
(CAS:2632-14-6)2-Bromo-1-(4-ethylphenyl)ethanone
A18543
Purity:99%
Quantity:5g
Price ($):152.0
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